molecular formula C21H22N2O3S2 B2753031 3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide CAS No. 1396673-84-9

3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B2753031
CAS No.: 1396673-84-9
M. Wt: 414.54
InChI Key: JVDGYHABPAHTHI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core propanamide structure, followed by the introduction of the phenylsulfonyl, pyridin-3-ylmethyl, and thiophen-2-yl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic and heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
  • 3-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
  • 3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)propanamide

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]propanamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c24-21(11-15-28(25,26)20-8-2-1-3-9-20)23(13-10-19-7-5-14-27-19)17-18-6-4-12-22-16-18/h1-9,12,14,16H,10-11,13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDGYHABPAHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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